- Equally Potent Inhibition of c-Src and Abl by Compounds that Recognize Inactive Kinase ConformationsCancer Research, 2009, 69(6), 2384-2392,
Cas no 915711-42-1 (Nilotinib Genotoxic Impurity 3)

915711-42-1 structure
商品名:Nilotinib Genotoxic Impurity 3
CAS番号:915711-42-1
MF:C19H17F3N4O
メガワット:374.359694242477
CID:2084642
Nilotinib Genotoxic Impurity 3 化学的及び物理的性質
名前と識別子
-
- Nilotinib Genotoxic Impurity 3
- Nilotinib Impurity 31
- Benzamide, 3-amino-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-
- 3-amino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide
- 3-Amino-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide (ACI)
-
- インチ: 1S/C19H17F3N4O/c1-11-3-4-13(5-17(11)23)18(27)25-15-6-14(19(20,21)22)7-16(8-15)26-9-12(2)24-10-26/h3-10H,23H2,1-2H3,(H,25,27)
- InChIKey: QFCOJXFWNIMYAN-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(N)C(C)=CC=1)NC1C=C(C(F)(F)F)C=C(N2C=C(C)N=C2)C=1
Nilotinib Genotoxic Impurity 3 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
Nilotinib Genotoxic Impurity 3 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 8-Hydroxyquinoline , Cuprous iodide Solvents: Dimethyl sulfoxide ; 15 h, 120 °C; 120 °C → 50 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, 45 - 50 °C; 45 °C → rt
2.1 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ; 1 h, 45 - 50 °C; 45 °C → rt
2.1 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ; 0 °C; 12 h, 25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 - 12 h, 25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 - 12 h, 25 °C
リファレンス
- Pyrrolo[3,2-b]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors: Structure-Based Design, Synthesis, and in Vivo ValidationJournal of Medicinal Chemistry, 2014, 57(15), 6834-6844,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Stannous chloride Solvents: Methanol ; 0.5 h, 10 - 15 °C; 1 h, 10 - 15 °C
リファレンス
- Research and development of a novel process for nilotinib: a Bcr-Abl inhibitorAsian Journal of Chemistry, 2013, 25(8), 4599-4602,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water
リファレンス
- Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinaseBioorganic & Medicinal Chemistry Letters, 2012, 22(16), 5279-5282,
ごうせいかいろ 5
はんのうじょうけん
1.1 Reagents: Thionyl chloride
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Water
リファレンス
- Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinaseBioorganic & Medicinal Chemistry Letters, 2012, 22(16), 5279-5282,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
リファレンス
- Equally Potent Inhibition of c-Src and Abl by Compounds that Recognize Inactive Kinase ConformationsCancer Research, 2009, 69(6), 2384-2392,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 10 min, rt
1.2 15 h, rt
2.1 Reagents: Iron , Ammonium chloride Solvents: Water ; 1 h, 100 °C
1.2 15 h, rt
2.1 Reagents: Iron , Ammonium chloride Solvents: Water ; 1 h, 100 °C
リファレンス
- Discovery of potent colony-stimulating factor 1 receptor inhibitors by replacement of hinge-binder moietiesEuropean Journal of Medicinal Chemistry, 2021, 216,,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Chloroform , Dimethylformamide ; rt → reflux; 3 h, reflux
1.2 Solvents: Chloroform ; 1 h, 10 - 15 °C; 15 °C → rt; 4 h, rt
2.1 Reagents: Stannous chloride Solvents: Methanol ; 0.5 h, 10 - 15 °C; 1 h, 10 - 15 °C
1.2 Solvents: Chloroform ; 1 h, 10 - 15 °C; 15 °C → rt; 4 h, rt
2.1 Reagents: Stannous chloride Solvents: Methanol ; 0.5 h, 10 - 15 °C; 1 h, 10 - 15 °C
リファレンス
- Research and development of a novel process for nilotinib: a Bcr-Abl inhibitorAsian Journal of Chemistry, 2013, 25(8), 4599-4602,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Iron , Ammonium chloride Solvents: Water ; 1 h, 100 °C
リファレンス
- Discovery of potent colony-stimulating factor 1 receptor inhibitors by replacement of hinge-binder moietiesEuropean Journal of Medicinal Chemistry, 2021, 216,,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
リファレンス
- Equally Potent Inhibition of c-Src and Abl by Compounds that Recognize Inactive Kinase ConformationsCancer Research, 2009, 69(6), 2384-2392,
Nilotinib Genotoxic Impurity 3 Raw materials
- 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
- 4-methyl-3-nitrobenzoyl chloride
- 3-(5-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzenamine
- 3-Bromo-5-(trifluoromethyl)aniline
- 4-Methylimidazole
- 4-Methyl-3-nitrobenzoic acid
- Nilotinib Genotoxic Impurity 2
- 4-Methyl-N-[3-(5-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
- 4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-nitrobenzamide hydrochloride
Nilotinib Genotoxic Impurity 3 Preparation Products
Nilotinib Genotoxic Impurity 3 関連文献
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
915711-42-1 (Nilotinib Genotoxic Impurity 3) 関連製品
- 930565-47-2(N-{2-4-(difluoromethoxy)phenylethyl}-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide)
- 2138556-80-4(3-(Ethylsulfanyl)-4-(trifluoromethyl)cyclohexan-1-one)
- 2060042-65-9(2-methoxy-N-methylethanimidamide hydrochloride)
- 2228356-61-2(3,3,3-Trifluoro-2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-1-amine)
- 1805009-64-6(2-Chloro-3-(difluoromethyl)pyridine-5-carbonyl chloride)
- 1261859-65-7(2,5-Dichloro-3-(perfluorophenyl)pyridine)
- 898786-02-2(3-(1,3-dioxan-2-yl)-1-(4-fluorophenyl)propan-1-one)
- 1393540-58-3(Dimethyl-1H-1,2,4-triazole-3-carboxylic acid)
- 1342412-25-2(1-(3,4-Dimethylbenzoyl)azetidin-3-ol)
- 1154319-85-3(4-(2,3-Dihydro-1H-indol-1-YL)-2-methylphenylamine)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
